molecular formula C12H11Br2N B3038904 1-Benzyl-3-bromopyridinium bromide CAS No. 928828-19-7

1-Benzyl-3-bromopyridinium bromide

Cat. No. B3038904
CAS RN: 928828-19-7
M. Wt: 329.03 g/mol
InChI Key: FMBNHPKQBARDEZ-UHFFFAOYSA-M
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Description

1-Benzyl-3-bromopyridinium bromide is a chemical compound with the CAS Number: 928828-19-7 . It has a linear formula of C12H11BrN.Br . The molecular weight of this compound is 329.03 .


Molecular Structure Analysis

The InChI code for 1-Benzyl-3-bromopyridinium bromide is 1S/C12H11BrN.BrH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H/q+1;/p-1 . The InChI key is FMBNHPKQBARDEZ-UHFFFAOYSA-M .


Physical And Chemical Properties Analysis

1-Benzyl-3-bromopyridinium bromide has a molecular formula of C12H11Br2N . It has a molecular weight of 329.04 .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

1-Benzyl-3-bromopyridinium bromide serves as a valuable building block in organic synthesis. Researchers utilize it to create novel compounds, especially in the design of pharmaceutical agents. Its bromine substituent can participate in diverse reactions, leading to the synthesis of bioactive molecules .

Antimicrobial Properties

1-Benzyl-3-bromopyridinium bromide exhibits antimicrobial activity. Researchers have explored its potential as an antibacterial and antifungal agent. It may find applications in disinfectants, wound healing, or combating microbial infections .

Photodynamic Therapy (PDT)

PDT is a cancer treatment that involves light-activated compounds. The bromopyridinium group can serve as a photosensitizer. When exposed to light, it generates reactive oxygen species, damaging cancer cells selectively. Researchers investigate its use in PDT for specific cancers .

Ion Channel Modulation

Certain pyridinium derivatives, including 1-benzyl-3-bromopyridinium bromide, interact with ion channels. They affect neuronal excitability, making them relevant in neurobiology and drug development. Investigating their effects on specific ion channels is an active area of research .

Materials Science and Crystal Engineering

Researchers explore the crystalline forms of this compound for their structural properties. Understanding crystal packing and intermolecular interactions aids in designing new materials, such as organic semiconductors or luminescent materials .

properties

IUPAC Name

1-benzyl-3-bromopyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN.BrH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBNHPKQBARDEZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-bromopyridinium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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